

Application Notes and Protocols for EC0489

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Compound of Interest		
Compound Name:	EC0489	
Cat. No.:	B1263567	Get Quote

For Researchers, Scientists, and Drug Development Professionals

I. Introduction to EC0489

EC0489 is a folate receptor-targeted small molecule-drug conjugate (SMDC) designed for the selective delivery of a potent cytotoxic agent to cancer cells that overexpress the folate receptor (FR). Structurally, **EC0489** is analogous to vintafolide (EC145) and is composed of four key modules:

- Folic Acid: A high-affinity targeting ligand that binds to the folate receptor, which is frequently
 overexpressed on the surface of various cancer cells, including ovarian, lung, and kidney
 cancers.[1][2]
- Hydrophilic Peptide Spacer: This component enhances the water solubility of the conjugate, preventing non-specific diffusion across cell membranes and ensuring that cellular uptake is primarily mediated by folate receptor endocytosis.[3]
- Cleavable Linker: **EC0489** incorporates a self-immolative disulfide-containing linker. This linker is stable in the bloodstream but is designed to be cleaved in the reductive environment of the endosomes and cytoplasm of the target cell, releasing the active cytotoxic drug.[1][3]
- Cytotoxic Payload: The cytotoxic agent is a derivative of a vinca alkaloid, desacetylvinblastine hydrazide (DAVLBH). Vinca alkaloids are potent microtubuledestabilizing agents that induce cell cycle arrest and apoptosis.[1][3]



The targeted delivery of DAVLBH via the folate receptor aims to increase the therapeutic index of the cytotoxic agent by concentrating its activity at the tumor site and minimizing exposure to healthy tissues.

II. Chemical Formulation and Synthesis A. Chemical Formulation

While the precise clinical formulation of **EC0489** is not publicly disclosed, formulations for similar folate-drug conjugates like vintafolide (EC145) provide valuable guidance. Vintafolide has been formulated as a lyophilized solid to ensure stability at ambient temperatures. This lyophilized powder is reconstituted with an aqueous diluent before intravenous administration. An earlier aqueous liquid formulation of vintafolide required frozen storage to maintain stability.

Table 1: Potential Excipients for a Lyophilized Formulation of **EC0489**

Component	Function
Mannitol	Bulking agent
Sucrose	Lyoprotectant
Polysorbate 80	Solubilizing agent
Phosphate Buffer	pH control (e.g., pH 7.4)

B. Synthesis of EC0489

The synthesis of **EC0489** involves a multi-step process to assemble the four key modules. The general strategy is based on the well-established principles of bioconjugation chemistry. While a specific protocol for **EC0489** is not available, the following represents a plausible synthetic workflow based on the synthesis of related folate-drug conjugates with disulfide linkers.[4][5]

Experimental Protocol: Synthesis of a Folate-Disulfide-DAVLBH Conjugate (**EC0489** Analog)

Materials:

Folic acid derivative with a reactive functional group (e.g., amine or carboxyl)



- Heterobifunctional disulfide-containing linker
- Desacetylvinblastine monohydrazide (DAVLBH)
- Peptide spacer (e.g., with terminal amino and carboxyl groups)
- Coupling reagents (e.g., EDC, NHS)
- Solvents (e.g., DMSO, DMF)
- Purification supplies (e.g., HPLC system, columns)

Methodology:

- Activation of Folic Acid: A folic acid derivative is activated at its γ-carboxyl group using a
 coupling agent like EDC/NHS to form an active ester. This selective activation prevents
 reaction at the α-carboxyl group.
- Coupling of Peptide Spacer to Folic Acid: The activated folic acid is reacted with the Nterminus of the peptide spacer to form a stable amide bond.
- Introduction of the Disulfide Linker: The C-terminus of the folate-peptide conjugate is then coupled to one end of the heterobifunctional disulfide linker.
- Conjugation of DAVLBH: The other end of the linker is then reacted with DAVLBH to form the final EC0489 conjugate.
- Purification: The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted starting materials and byproducts.
- Characterization: The structure and purity of the synthesized EC0489 are confirmed by mass spectrometry and NMR spectroscopy.

III. Mechanism of Action and Signaling Pathway

The mechanism of action of **EC0489** begins with the binding of the folic acid moiety to the foliate receptor on the surface of cancer cells.[3] This is followed by receptor-mediated endocytosis, where the entire conjugate is internalized into the cell within an endosome.[3] The







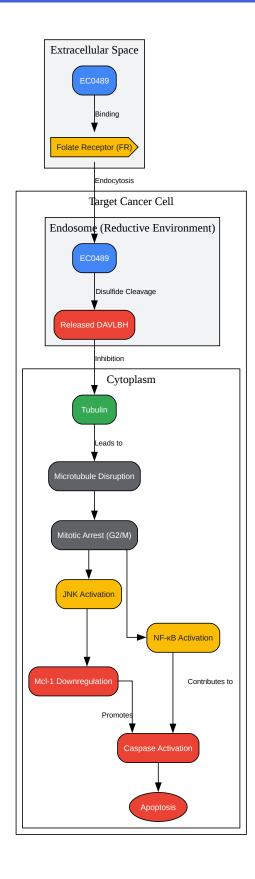
acidic environment of the endosome facilitates the dissociation of the conjugate from the receptor. Subsequently, the disulfide linker is cleaved by the reductive environment of the cell, releasing the active DAVLBH into the cytoplasm.[3]

DAVLBH then exerts its cytotoxic effect by binding to tubulin, inhibiting microtubule polymerization, and disrupting the formation of the mitotic spindle. This leads to an arrest of the cell cycle in the M phase, which ultimately triggers apoptosis.

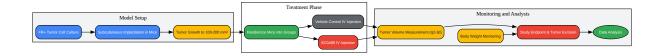
The vinca alkaloid-induced apoptotic signaling pathway involves several key events:

- JNK Activation: Disruption of microtubule dynamics leads to the activation of c-Jun Nterminal kinase (JNK).[6]
- Mcl-1 Downregulation: Activated JNK can lead to the downregulation of the anti-apoptotic protein Mcl-1.[6]
- NF-κB Activation: Vinca alkaloids can induce the degradation of IκBα, leading to the activation of the NF-κB signaling pathway, which can contribute to apoptosis.[7][8]
- Caspase Activation: The culmination of these signaling events is the activation of the caspase cascade, leading to the execution of apoptosis.









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